molecular formula C25H25N3O2 B2542795 N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286705-01-8

N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2542795
CAS No.: 1286705-01-8
M. Wt: 399.494
InChI Key: PNCCITGKEKDQKS-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core. The compound is substituted with two benzyl groups: a 4-methylbenzyl moiety at the pyrrolidine nitrogen and a 3-methylbenzyl group at the acetamide side chain. These substitutions likely enhance lipophilicity, influencing bioavailability and membrane permeability. While direct synthetic or biological data for this specific compound are absent in the provided evidence, related pyrrolo[2,3-c]pyridine derivatives have demonstrated cytotoxic activity against cancer cell lines, particularly A431 (epidermoid carcinoma), via mechanisms linked to EGFR inhibition and p53-independent pathways .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-18-6-8-20(9-7-18)15-26-23(29)17-28-13-11-22-10-12-27(24(22)25(28)30)16-21-5-3-4-19(2)14-21/h3-14H,15-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCITGKEKDQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds like 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () replace the pyrrolo[2,3-c]pyridine core with a pyrrolo[2,3-d]pyrimidine system.
  • Pyrazolo[3,4-b]pyridine Derivatives: Compounds such as 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide () feature a pyrazolo-pyridine core.

Substituent Effects

  • Benzyl vs. Piperidinylethyl Groups :
    The compound 2-[6-(4-methylphenyl)-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-yl]-N-[2-(piperidin-1-yl)ethyl]acetamide () incorporates a piperidinylethyl group in the acetamide chain. This substitution likely enhances solubility due to the basic amine, contrasting with the target compound’s lipophilic benzyl groups .

  • Sulfur-Containing Analogs :
    Derivatives like 2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide () include a sulfanyl linker, which may confer redox activity or alter binding kinetics compared to the target’s oxygen-based acetamide .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyrrolo[2,3-c]pyridine 3-/4-Methylbenzyl, acetamide Not provided Potential EGFR inhibition
Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, cyclopentyl ~550 (estimated) Enhanced hydrogen bonding
Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-methoxyphenyl acetamide 498–513 Electron-dependent metabolic stability
Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Piperidinylethyl acetamide 392.5 Improved solubility
Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Phenylthienyl, 2-ethyl-6-methylphenyl 403.5 Thiophene-mediated π-stacking

Biological Activity

N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound's molecular formula is C24H22N3O2C_{24}H_{22}N_{3}O_{2} with a molecular weight of approximately 403.4 g/mol. It features a complex structure that includes a pyrrolo[2,3-c]pyridine moiety known for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈N₃O₂
Molecular Weight403.4 g/mol
LogP2.9247
Polar Surface Area59.549 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer proliferation and survival, including:
    • VEGFR-2 Inhibition : this compound inhibits the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
    • AKT Pathway : It also affects the AKT signaling pathway, leading to apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays have shown that the compound has an IC50 value of approximately 4.296 μM against HepG2 liver cancer cells and 7.472 μM against PC-3 prostate cancer cells, indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : Variations in the methyl groups on the phenyl rings significantly impact the compound's potency. For instance, substituents that enhance electron density tend to increase activity against certain cancer cell lines .

Case Studies

Several case studies have been conducted to further elucidate the compound's efficacy:

  • Study on Liver Cancer : A study published in Cancer Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models of liver cancer .
  • Prostate Cancer Model : Another investigation focused on PCa models demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .

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